

Spectroscopic Analysis of 2,5-Diaminobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Diaminobenzoic acid*

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This technical guide provides an in-depth overview of the key spectroscopic data for **2,5-Diaminobenzoic acid** ($C_7H_8N_2O_2$, CAS No: 610-74-2), a compound of interest in various chemical and pharmaceutical research domains. The following sections present tabulated data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula of **2,5-Diaminobenzoic acid** is $C_7H_8N_2O_2$, and its molecular weight is 152.15 g/mol. [1] The spectroscopic data presented below provides confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following data is predicted as experimental data is not readily available. Aromatic protons and carbons typically show signals in the range of 6.5–8.0 ppm and 110–150 ppm, respectively. [2]

1H NMR (Proton NMR)

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~7.1-7.3	Doublet	1H	Aromatic H
~6.8-7.0	Doublet of Doublets	1H	Aromatic H
~6.6-6.8	Doublet	1H	Aromatic H
~4.5-5.5	Singlet (broad)	4H	-NH ₂
~10-12	Singlet (broad)	1H	-COOH

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm (Predicted)	Assignment
~170-175	-COOH
~145-150	C-NH ₂
~135-140	C-NH ₂
~120-125	Aromatic C-H
~115-120	Aromatic C-H
~110-115	Aromatic C-H
~110-115	C-COOH

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The following table lists the characteristic absorption bands expected for **2,5-Diaminobenzoic acid**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (primary amine)
3300-2500	Very Broad	O-H stretch (carboxylic acid)
~1700-1680	Strong	C=O stretch (carboxylic acid)
~1620-1580	Medium	N-H bend (primary amine) & C=C stretch (aromatic)
~1300-1200	Medium	C-N stretch (aromatic amine)
~1320-1210	Strong	C-O stretch (carboxylic acid)
~920	Broad	O-H bend (carboxylic acid dimer)

Mass Spectrometry (MS)

The mass spectrum of **2,5-Diaminobenzoic acid** can be obtained using Electron Ionization (EI). The data reveals the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Proposed Fragment
152	High	[M] ⁺ (Molecular Ion)
135	Moderate	[M - OH] ⁺
108	Moderate	[M - COOH] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid aromatic compound like **2,5-Diaminobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of **2,5-Diaminobenzoic acid** for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean vial.[3] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[3]
- Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[3]
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to improve its homogeneity. The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).[3]
- Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. The experiment is then initiated to collect the free induction decay (FID).
- Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)

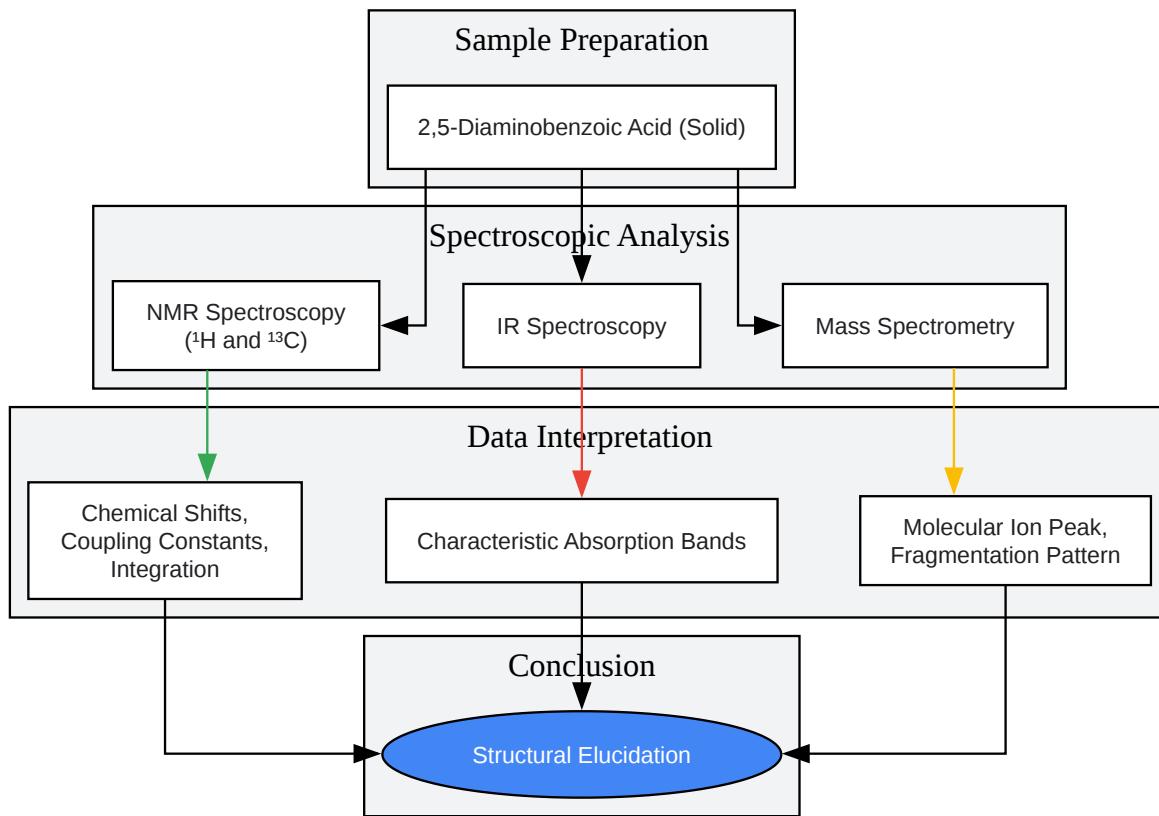
- Sample Preparation: Dissolve a small amount (approx. 50 mg) of **2,5-Diaminobenzoic acid** in a few drops of a volatile solvent like methylene chloride or acetone.[4]
- Film Deposition: Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[4]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the clean, empty sample compartment. Then, acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the solid **2,5-Diaminobenzoic acid** into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is heated to ensure it is in the vapor phase.[5]
- Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes the molecules to ionize, forming a molecular ion (M^+) and a series of fragment ions.[5][6][7]
- Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow for the spectroscopic characterization of a chemical compound like **2,5-Diaminobenzoic acid**.

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Caption: Workflow for the spectroscopic characterization of **2,5-Diaminobenzoic acid**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Diaminobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198129#spectroscopic-data-of-2-5-diaminobenzoic-acid-nmr-ir-ms]

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